molecular formula C25H33NO4 B5051778 ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B5051778
M. Wt: 411.5 g/mol
InChI Key: QSZVXSINBHOBET-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Developed by the Salk Institute for Biological Studies, J147 has been the subject of several scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not yet fully understood, but it is thought to work through multiple pathways. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to activate the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of inflammatory cytokines, which are thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These include improving mitochondrial function, reducing oxidative stress, and reducing inflammation. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is its potential as a treatment for neurodegenerative diseases, which are currently incurable. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in human clinical trials.

Future Directions

There are several potential future directions for research on ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is exploring its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is investigating the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in combination with other drugs or therapies, such as stem cell therapy or gene therapy. Finally, researchers may also explore the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate as a preventative measure for neurodegenerative diseases, particularly in individuals at high risk for developing these conditions.

Synthesis Methods

Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the coupling of two key building blocks: a piperidinecarboxylic acid and a substituted benzyl alcohol. The reaction is carried out using standard organic chemistry techniques, including protection and deprotection steps, and yields a white crystalline powder with a purity of over 99%.

Scientific Research Applications

Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers exploring its potential as a treatment for neurodegenerative diseases. In vitro studies have shown that ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate can protect neuronal cells from oxidative stress and improve mitochondrial function, both of which are important factors in the development of neurodegenerative diseases. In vivo studies in animal models have also shown promising results, with ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate improving cognitive function and reducing amyloid beta levels in the brain.

properties

IUPAC Name

ethyl 1-[(2-hydroxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-3-30-24(28)25(13-7-10-20-8-5-4-6-9-20)14-16-26(17-15-25)19-21-11-12-22(29-2)18-23(21)27/h4-6,8-9,11-12,18,27H,3,7,10,13-17,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVXSINBHOBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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